N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide
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Overview
Description
N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide is a complex organic compound characterized by the presence of benzimidazole and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzimidazole Intermediate: The synthesis begins with the preparation of the benzimidazole intermediate. This is often achieved by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole intermediate is then alkylated using a suitable alkylating agent, such as bromoacetic acid, to introduce the acetamide group.
Coupling with Pyrimidine Derivative: The final step involves coupling the alkylated benzimidazole with a pyrimidine derivative, such as 4,6-dimethyl-2-aminopyrimidine, under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, electrophiles, often in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. It may act as an enzyme inhibitor, receptor modulator, or signaling pathway regulator, contributing to the treatment of various diseases.
Industry
In industrial applications, the compound can be used as an intermediate in the synthesis of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-1,3-benzimidazol-2-ylmethyl)-2-aminopyrimidine
- N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(4-methyl-2-pyrimidinyl)acetamide
- N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(6-methyl-2-pyrimidinyl)acetamide
Uniqueness
Compared to similar compounds, N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide is unique due to the presence of both benzimidazole and dimethylpyrimidine moieties. This dual functionality enhances its chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H18N6O |
---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]acetamide |
InChI |
InChI=1S/C16H18N6O/c1-10-7-11(2)20-16(19-10)18-9-15(23)17-8-14-21-12-5-3-4-6-13(12)22-14/h3-7H,8-9H2,1-2H3,(H,17,23)(H,21,22)(H,18,19,20) |
InChI Key |
FMLVMWGRRQFGNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC(=O)NCC2=NC3=CC=CC=C3N2)C |
Origin of Product |
United States |
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